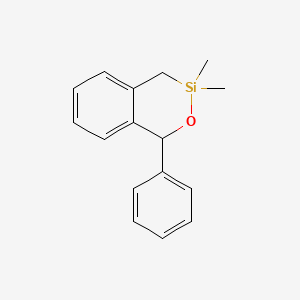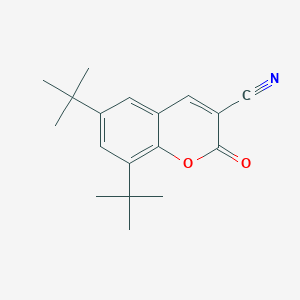
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of natural and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of two tert-butyl groups at positions 6 and 8, a carbonitrile group at position 3, and a 2-oxo-2H-1-benzopyran core structure.
Métodos De Preparación
The synthesis of 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkylphenols and other reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Análisis De Reacciones Químicas
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential therapeutic effects, such as antinociceptive (pain-relieving) properties and its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of TRPV1 receptors, which are involved in the detection of painful stimuli. The compound’s structure allows it to bind to these receptors and either activate or inhibit their function, depending on the specific context .
Comparación Con Compuestos Similares
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile can be compared with other similar compounds, such as:
6-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile: This compound has only one tert-butyl group, which may affect its chemical and biological properties.
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: The presence of a carboxylic acid group instead of a carbonitrile group can lead to different reactivity and applications.
Other Coumarins: Various coumarin derivatives with different substituents can be compared based on their chemical structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
646053-11-4 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
6,8-ditert-butyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C18H21NO2/c1-17(2,3)13-8-11-7-12(10-19)16(20)21-15(11)14(9-13)18(4,5)6/h7-9H,1-6H3 |
Clave InChI |
LLMPVPSGUDTOJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C#N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


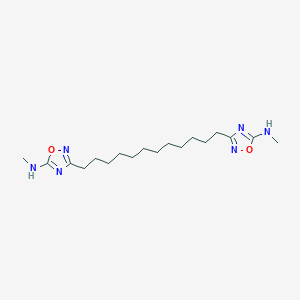
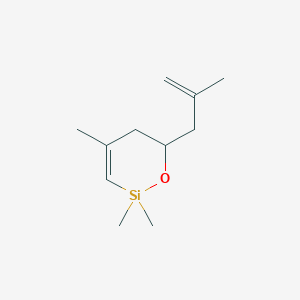

![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)


![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
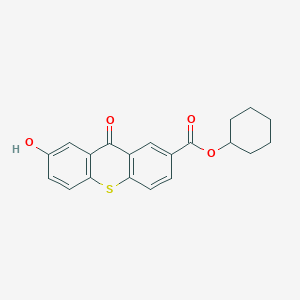
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)
